molecular formula C8H9BrN2O B2901033 3-Pyridinecarboximidic acid, 6-bromo-, ethyl ester CAS No. 1033750-35-4

3-Pyridinecarboximidic acid, 6-bromo-, ethyl ester

Cat. No. B2901033
CAS RN: 1033750-35-4
M. Wt: 229.077
InChI Key: MCKWBIJOSHPERV-UHFFFAOYSA-N
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Description

3-Pyridinecarboximidic acid, 6-bromo-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and has a molecular formula of C8H8BrN3O2.

Scientific Research Applications

3-Pyridinecarboximidic acid, 6-bromo-, ethyl ester has various scientific research applications. It has been used as a building block in the synthesis of various compounds such as inhibitors of protein kinases and antitumor agents. This compound has also been studied for its potential antiviral and antibacterial activities.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboximidic acid, 6-bromo-, ethyl ester is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins in the target organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound may have antitumor and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Pyridinecarboximidic acid, 6-bromo-, ethyl ester in lab experiments is its ease of synthesis. This compound is also relatively stable and can be stored for long periods. However, one of the limitations of using this compound is its potential toxicity, which may require the use of protective equipment and procedures.

Future Directions

There are several future directions for the research of 3-Pyridinecarboximidic acid, 6-bromo-, ethyl ester. One of the directions is the study of its potential antiviral and antibacterial activities. Another direction is the synthesis of new compounds based on this compound for various applications such as drug development. Additionally, the mechanism of action and the biochemical and physiological effects of this compound need to be further investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has various scientific research applications. Its ease of synthesis and potential antitumor and antiviral activities make it an attractive compound for further research. However, its potential toxicity and the lack of understanding of its mechanism of action and biochemical and physiological effects require further investigation. The future directions for the research of this compound are promising and may lead to the development of new compounds with significant applications in various fields.

Synthesis Methods

The synthesis of 3-Pyridinecarboximidic acid, 6-bromo-, ethyl ester involves the reaction of 3-pyridinecarboximidic acid with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution and results in the formation of this compound.

properties

IUPAC Name

ethyl 6-bromopyridine-3-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-12-8(10)6-3-4-7(9)11-5-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKWBIJOSHPERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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